3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C17H14N6OS and its molecular weight is 350.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been studied for their inhibitory effects on lsd1 .
Mode of Action
Related [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit lsd1 . LSD1 is a lysine-specific demethylase that plays a pivotal role in regulating lysine methylation . Inhibition of LSD1 can lead to changes in gene expression, potentially affecting cell proliferation and migration .
Biochemical Pathways
Inhibition of lsd1 by related compounds can affect various biochemical pathways related to gene expression and cell proliferation .
Result of Action
Inhibition of lsd1 by related compounds can lead to changes in gene expression, potentially affecting cell proliferation and migration .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-24-14-6-2-5-13(8-14)23-16-15(21-22-23)17(20-11-19-16)25-10-12-4-3-7-18-9-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSOHLFVAVYLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC4=CN=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.